N'-(4-(Benzyloxy)-3-(trifluoromethyl)pyridin-2-yl)-2-cyclopropylacetohydrazide
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Overview
Description
N’-(4-(Benzyloxy)-3-(trifluoromethyl)pyridin-2-yl)-2-cyclopropylacetohydrazide is a complex organic compound that features a pyridine ring substituted with benzyloxy and trifluoromethyl groups, along with a cyclopropylacetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Benzyloxy)-3-(trifluoromethyl)pyridin-2-yl)-2-cyclopropylacetohydrazide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of Substituents: The benzyloxy and trifluoromethyl groups are introduced through nucleophilic substitution reactions. For example, the benzyloxy group can be added via a Williamson ether synthesis, while the trifluoromethyl group can be introduced using trifluoromethylation reagents.
Formation of the Hydrazide Moiety: The cyclopropylacetohydrazide moiety is typically formed by reacting cyclopropylacetic acid with hydrazine, followed by coupling with the substituted pyridine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N’-(4-(Benzyloxy)-3-(trifluoromethyl)pyridin-2-yl)-2-cyclopropylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the hydrazide moiety to an amine.
Substitution: The benzyloxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, can be used under conditions such as heating or the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system or exhibiting anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-(4-(Benzyloxy)-3-(trifluoromethyl)pyridin-2-yl)-2-cyclopropylacetohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[c]pyridine-10-carboxamide: This compound shares the pyridine ring and trifluoromethyl group but differs in the presence of a cycloheptane ring.
Imidazo[1,2-a]pyridines: These compounds also feature a pyridine ring but are fused with an imidazole ring, offering different chemical properties and applications.
Uniqueness
N’-(4-(Benzyloxy)-3-(trifluoromethyl)pyridin-2-yl)-2-cyclopropylacetohydrazide is unique due to its combination of a benzyloxy group, trifluoromethyl group, and cyclopropylacetohydrazide moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H18F3N3O2 |
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Molecular Weight |
365.3 g/mol |
IUPAC Name |
2-cyclopropyl-N'-[4-phenylmethoxy-3-(trifluoromethyl)pyridin-2-yl]acetohydrazide |
InChI |
InChI=1S/C18H18F3N3O2/c19-18(20,21)16-14(26-11-13-4-2-1-3-5-13)8-9-22-17(16)24-23-15(25)10-12-6-7-12/h1-5,8-9,12H,6-7,10-11H2,(H,22,24)(H,23,25) |
InChI Key |
QNISTQKBDBSGPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(=O)NNC2=NC=CC(=C2C(F)(F)F)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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